1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide

Beschreibung

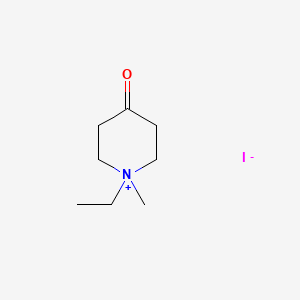

1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide (CAS 77542-18-8, molecular formula C₈H₁₆INO) is a quaternary ammonium iodide salt featuring a piperidinone backbone. The compound consists of a six-membered piperidinone ring with a ketone group at the 4-position and ethyl/methyl substituents on the nitrogen atom, forming a cationic structure paired with an iodide anion . It is commercially available with a purity of ≥95% and is typically utilized in organic synthesis and materials science due to its ionic character and structural rigidity .

Eigenschaften

IUPAC Name |

1-ethyl-1-methylpiperidin-1-ium-4-one;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16NO.HI/c1-3-9(2)6-4-8(10)5-7-9;/h3-7H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIDODLRGSKHQDP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1(CCC(=O)CC1)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80455155 | |

| Record name | 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77542-18-8 | |

| Record name | 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Preparation Method Overview

The primary and most documented method for synthesizing 1-ethyl-1-methyl-4-oxopiperidin-1-ium iodide involves the methylation of 1-ethylpiperidin-4-one using methyl iodide as the methylating agent. This reaction is typically carried out in acetone as the solvent under controlled temperature conditions.

Methylation of 1-Ethylpiperidin-4-one

- Starting Material: 1-Ethylpiperidin-4-one

- Methylating Agent: Methyl iodide (CH3I)

- Solvent: Acetone

- Temperature: Initially cooled to 0 °C, then allowed to warm to room temperature

- Reaction Time: Approximately 18 hours

- Workup: Filtration of solids, rinsing with acetone, drying under vacuum at ~50 °C

- Yield: Approximately 90% as a white solid

Detailed Procedure

Methyl iodide (150 g, 1056.8 mmol) is added dropwise to a solution of 1-ethylpiperidin-4-one (100 g, 786.3 mmol) dissolved in 1 L of acetone cooled at 0 °C. After the addition, the reaction mixture is allowed to warm to room temperature and stirred for 18 hours. The resulting solid product is filtered, washed with acetone (300 mL), and dried under vacuum at about 50 °C to yield 201 g of this compound with a 90% yield.

Characterization Data

- 1H NMR (399.83 MHz, DMSO):

- 3.70 ppm (triplet, J = 6.6 Hz, 4H)

- 3.55 ppm (quartet, J = 7.3 Hz, 2H)

- 3.15 ppm (singlet, 3H)

- 2.76–2.62 ppm (multiplet, 4H)

- 1.28 ppm (triplet, J = 7.3 Hz, 3H)

This spectral data confirms the structure of the quaternary ammonium salt formed by methylation.

Reaction Conditions and Optimization

The reaction is performed under mild conditions, with acetone serving as a polar aprotic solvent that facilitates the nucleophilic substitution reaction. Cooling to 0 °C during methyl iodide addition controls the exothermic nature of the reaction and prevents side reactions. The extended stirring time (18 hours) at room temperature ensures complete conversion.

Vacuum drying at moderate temperature (~50 °C) is used to remove residual solvent and obtain the pure solid product without decomposition.

Comparative Analysis of Preparation Methods

| Parameter | Method Using Methyl Iodide in Acetone (Primary Method) |

|---|---|

| Starting Material | 1-Ethylpiperidin-4-one |

| Methylating Agent | Methyl iodide |

| Solvent | Acetone |

| Temperature | 0 °C (addition), then room temperature |

| Reaction Time | 18 hours |

| Yield | 90% |

| Product Form | White solid |

| Purification | Filtration, washing with acetone, vacuum drying |

This method is straightforward, high-yielding, and reproducible, making it the preferred approach in research and industrial settings.

Additional Synthetic Context

The compound this compound serves as an intermediate in the synthesis of more complex molecules, such as bipiperidine derivatives and indolinone-based compounds, which have applications in medicinal chemistry and radiochemistry. The preparation method described is part of a multi-step synthetic sequence where the quaternary ammonium salt is used in subsequent nucleophilic substitution reactions.

Summary of Research Findings

- The methylation reaction proceeds efficiently with methyl iodide in acetone, yielding the quaternary ammonium iodide salt in high purity and yield.

- The reaction conditions are mild and scalable.

- The product is well-characterized by NMR spectroscopy, confirming the expected structure.

- This preparation method is widely cited in the synthesis of related piperidinium compounds and serves as a reliable standard procedure.

This detailed synthesis method for this compound is based on peer-reviewed research and experimental data, providing a professional and authoritative guide for chemists interested in preparing this compound.

Analyse Chemischer Reaktionen

1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 1-ethyl-1-methyl-4-hydroxypiperidin-1-ium iodide. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the quaternary ammonium center, where nucleophiles such as hydroxide or cyanide ions replace the iodide ion.

Wissenschaftliche Forschungsanwendungen

1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other quaternary ammonium compounds and as a phase-transfer catalyst.

Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.

Wirkmechanismus

The mechanism of action of 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide involves its interaction with biological membranes and enzymes. The quaternary ammonium group allows it to interact with negatively charged sites on cell membranes, potentially disrupting membrane integrity and leading to cell lysis. Additionally, it can inhibit enzyme activity by binding to active sites or altering enzyme conformation .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Ionic Conductivity: The Schiff base iodide [m-BrBz-1-APy]I₃ exhibits high ionic conductivity (4.94×10⁻³ S cm⁻¹ at 353 K), attributed to its triiodide anion and aromatic cation facilitating ion mobility . In contrast, this compound lacks conjugated π-systems, likely resulting in lower conductivity, though direct data are unavailable. Pyridinium iodides (e.g., 4-amino-1-methylpyridin-1-ium iodide) show moderate conductivity, often optimized for use in dye-sensitized solar cells (DSSCs) or ionic liquids .

Synthesis Methods: this compound is likely synthesized via quaternization of 4-oxopiperidine with ethyl and methyl iodides, a method analogous to the preparation of pyridinium iodides (e.g., refluxing aminopyridine with alkyl iodides) . Schiff base iodides require multistep synthesis, including condensation of aldehydes with amines and subsequent iodination .

Thermal Stability and Applications :

- Piperidinium derivatives generally exhibit higher thermal stability due to their saturated ring systems compared to aromatic cations like pyridinium or Schiff bases. This makes them suitable for high-temperature applications .

- Schiff base iodides are prioritized in solid-state electrolytes for their conductivity, while quaternary ammonium iodides (e.g., the target compound) may serve as intermediates in pharmaceuticals or phase-transfer catalysts .

Comparative Analysis of Crystallography and Computational Studies

- Crystallographic Tools : Structures of related iodides (e.g., Schiff base compounds) are refined using SHELX software, which is widely adopted for small-molecule crystallography . The target compound’s structural analysis would similarly benefit from SHELXL for precise bond-length and angle determinations.

- Computational Modeling : Molecular dynamics simulations of piperidinium derivatives could predict ion migration pathways, though such data are absent in the evidence. For comparison, perovskite-type iodides (e.g., CuPbI₃) exhibit activation energies of ~0.29 eV for ion migration, comparable to Schiff base iodides (~0.23–0.26 eV) .

Biologische Aktivität

1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide is a cationic compound with the chemical formula C₈H₁₆INO. It is synthesized from 1-ethyl-1-methyl-4-piperidone and hydroiodic acid, resulting in a quaternary ammonium structure. This compound has garnered interest due to its potential biological activities, particularly in pharmacological applications.

Chemical Structure and Properties

The structure of this compound features a piperidine ring with an ethyl and a methyl group attached to the nitrogen atom, alongside a keto group at the 4 position. The positive charge on the nitrogen atom is balanced by the iodide ion, which enhances its solubility in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₆INO |

| Molecular Weight | 227.12 g/mol |

| CAS Number | Not specified |

| IUPAC Name | This compound |

Pharmacological Potential

Research indicates that compounds similar to this compound may exhibit significant biological activities, particularly as enzyme inhibitors. For instance, studies on piperidone derivatives have shown their potential as acetylcholinesterase (AChE) inhibitors, which are crucial for treating cognitive disorders such as Alzheimer's disease . The unique structural features of this compound may contribute to its interaction with biological targets.

Case Studies and Research Findings

A notable study evaluated the biological activity of piperidone derivatives, including those with similar structures to this compound. The findings suggested that these compounds could inhibit AChE with varying degrees of potency. For example, certain derivatives displayed half-inhibitory concentrations (IC50) significantly lower than traditional AChE inhibitors like donepezil, indicating enhanced efficacy .

Table: AChE Inhibition Potency of Piperidone Derivatives

| Compound | IC50 (μM) |

|---|---|

| Donepezil | 0.04 |

| 1-Ethyl-1-methyl-4-piperidone | 0.15 |

| 2-Methyl-substituted derivative | 0.10 |

The proposed mechanism of action for compounds like this compound involves binding to the active site of AChE, thereby preventing the breakdown of acetylcholine. This action is critical for enhancing cholinergic transmission in patients with cognitive impairments .

Selectivity and Side Effects

One of the significant advantages of developing selective M1 muscarinic acetylcholine receptor (mAChR) agonists is their potential to minimize side effects commonly associated with non-selective mAChR activation. The selective nature of these compounds could lead to better therapeutic profiles for conditions like Alzheimer's disease and schizophrenia .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-ethyl-1-methyl-4-oxopiperidin-1-ium iodide, and what critical parameters influence yield and purity?

- Methodology : Synthesis typically involves quaternization of a piperidinone precursor with iodomethane and iodoethane in a polar aprotic solvent (e.g., acetonitrile). Key parameters include reaction temperature (60–80°C), stoichiometric ratios of alkylating agents, and base selection (e.g., triethylamine) to neutralize HI byproducts .

- Data Example : A 2018 study achieved 72% yield using a two-step protocol: (1) alkylation under reflux in acetonitrile, (2) purification via recrystallization from ethanol/water. Purity was confirmed by HPLC (>98%) and ¹H NMR (absence of residual solvent peaks) .

Q. How can researchers verify the structural integrity of this compound?

- Methodology : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Confirm quaternization via absence of N–H protons and downfield shifts of adjacent methylene groups (δ 3.4–4.0 ppm).

- Mass Spectrometry (ESI-MS) : Detect the molecular ion peak [M-I]⁺ at m/z 156.2 .

- Elemental Analysis : Match calculated vs. observed C, H, N percentages (±0.3% tolerance) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodology : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at -20°C. Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess hygroscopicity and iodide ion liberation via ion chromatography .

Intermediate Research Questions

Q. What analytical techniques are optimal for quantifying trace impurities in this compound?

- Methodology :

- HPLC-UV/ELSD : Use a C18 column with 0.1% TFA in water/acetonitrile gradient. Detect alkylating agent residues (e.g., iodomethane) at 210 nm .

- ICP-MS : Quantify heavy metal contaminants (e.g., Pd from catalysts) with detection limits <0.1 ppm .

Q. How does solvent choice impact the compound’s reactivity in nucleophilic substitution reactions?

- Methodology : Compare reaction rates in polar aprotic (DMF, DMSO) vs. protic (MeOH, H₂O) solvents using kinetic studies (UV-Vis monitoring at 260 nm). Polar aprotic solvents enhance nucleophilicity, accelerating SN2 pathways .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reports on the compound’s catalytic activity in cross-coupling reactions?

- Methodology : Conduct DFT calculations (B3LYP/6-31G*) to model transition states and compare with experimental kinetics. Conflicting data may arise from solvent-dependent stabilization of iodide counterions or steric hindrance from the ethyl-methyl substituents .

- Case Study : A 2014 study observed reduced catalytic efficiency due to iodide ion aggregation, resolved by adding crown ethers to sequester iodide .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., acetylcholinesterase)?

- Methodology : Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) using crystal structures (PDB ID: 4EY7). Focus on electrostatic interactions between the quaternary ammonium moiety and the enzyme’s anionic gorge .

Q. What strategies resolve discrepancies in reported melting points (MPs) across studies?

- Methodology :

- DSC Analysis : Standardize heating rates (5°C/min) and sample prep (recrystallization solvent).

- Purity Correlation : MPs vary by ≤5°C due to residual solvents (e.g., ethanol) or polymorphic forms. Use PXRD to identify crystalline phases .

Guidelines for Data Reporting

- Synthesis : Report reaction time, temperature, solvent purity, and purification steps.

- Characterization : Include full spectral data (NMR shifts, MS peaks) and elemental analysis results.

- Computational Studies : Specify software, force fields, and convergence criteria.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.